

Technical Guide: Selectivity Profile & Experimental Application of LY 341495

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Compound of Interest

Compound Name: LY 341495 disodium salt

Cat. No.: B1574455

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Executive Summary

LY 341495 is a nanomolar-potent, competitive antagonist primarily targeting Group II metabotropic glutamate receptors (mGlu2 and mGlu3).[1][2] While widely cited as a Group II-selective tool, its selectivity is highly concentration-dependent.

- The "Goldilocks" Window: At concentrations <100 nM, it is highly selective for mGlu2/3.
- The Danger Zone: At concentrations >200 nM, it begins to antagonize mGlu8 (Group III).
- Broad Spectrum: At >10

M, it acts as a broad-spectrum antagonist, blocking mGlu1, mGlu5, mGlu7, and mGlu8.

This guide provides the quantitative affinity data, signaling pathway mechanics, and a validated protocol to ensure experimental rigor.

Molecular Profile & Mechanism

LY 341495 is a dicarboxylic acid derivative structurally distinct from phenylglycine antagonists (e.g., MCPG). It binds to the orthosteric glutamate binding site within the Venus Flytrap Domain

(VFD) of the receptor.

- Chemical Name: (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid[3][4]
- Primary Mechanism: Competitive antagonism of Gi/o-coupled signaling.
- Secondary Mechanism: Inverse agonism (reported in systems with high constitutive activity).

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of LY 341495 within the Group II mGlu signaling cascade.

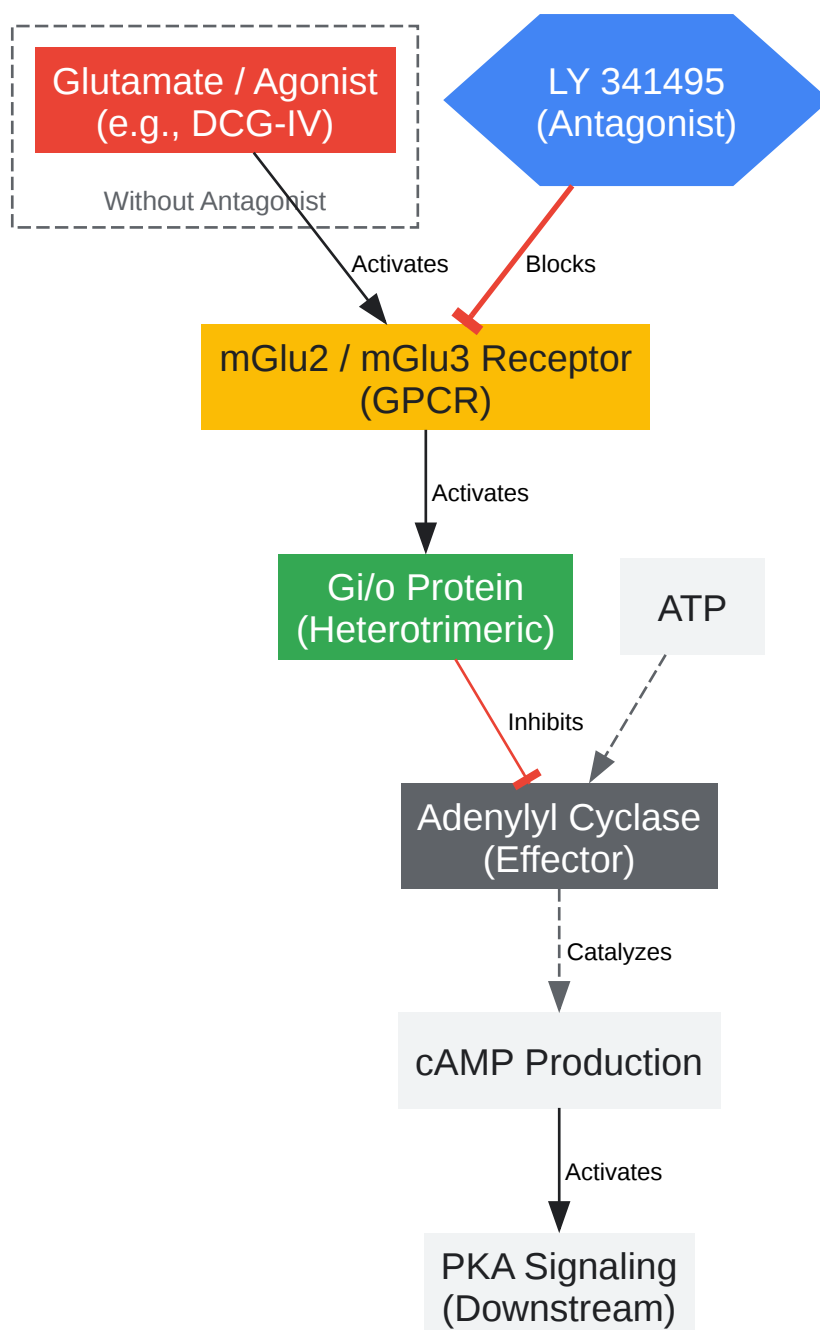


Figure 1: Mechanism of Action - LY 341495 Antagonism of Gi/o Signaling

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Comparative Selectivity Analysis

The utility of LY 341495 is defined by its affinity profile.^[1] The data below synthesizes

and

values derived from human recombinant receptors (Kingston et al., 1998).

Table 1: Affinity Profile Across mGlu Subtypes

Receptor Group	Subtype	(nM)	(nM)	Selectivity Ratio (vs mGlu2)
Group II	mGlu3	14	1.3	0.6x (Most Potent)
Group II	mGlu2	21	2.3	1.0x (Reference)
Group III	mGlu8	173	~170	~8x (Low Selectivity)
Group III	mGlu7	990	~900	47x
Group I	mGlu1a	7,800	6,800	370x
Group I	mGlu5a	8,200	8,200	390x
Group III	mGlu4	22,000	22,000	1,000x

Expert Insight: The "mGlu8 Trap"

Researchers often assume "Group II Antagonists" are clean up to 1-10

M. This is false for LY 341495.

- At 1

M, LY 341495 fully blocks mGlu8 (

= 173 nM) and significantly inhibits mGlu7.

- Recommendation: To maintain Group II selectivity, do not exceed 100 nM in sensitive assays. If higher concentrations are required, you must control for mGlu8 blockade.

Experimental Protocol: cAMP Reversal Assay

Because mGlu2/3 are Gi/o-coupled, agonist activation inhibits cAMP. Therefore, antagonist activity is measured by the reversal of this inhibition in Forskolin-stimulated cells.

Workflow Visualization



Figure 2: cAMP Reversal Assay Workflow

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Detailed Methodology

Objective: Validate LY 341495 antagonism at mGlu2 receptors.[3][4][5][6]

Reagents:

- Cell Line: CHO or HEK293 stably expressing human mGlu2.
- Agonist: DCG-IV (concentration, typically ~1 M).
- Antagonist: LY 341495 (Titration: 0.1 nM to 1 M).
- Stimulant: Forskolin (10 M).
- PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine), 0.5 mM.

Step-by-Step Procedure:

- Cell Seeding: Plate cells at 50,000 cells/well in a 96-well plate. Incubate overnight.
- Wash & Buffer: Aspirate media.[7][8] Wash 1x with PBS. Add 180 L Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

- Note: IBMX is critical to prevent cAMP degradation by phosphodiesterases, ensuring a readable signal window.
- Antagonist Pre-treatment: Add 10

L of LY 341495 (10x final concentration). Incubate for 15 minutes at 37°C.
 - Control Wells: Vehicle only (DMSO).
- Agonist/Forskolin Challenge: Add 10

L of mixture containing Forskolin (200

M stock

10

M final) AND DCG-IV (Agonist).
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[7\]](#) Forskolin raises cAMP; DCG-IV activates mGlu2 to lower it. LY 341495 should restore cAMP levels to the Forskolin-only baseline.
- Incubation: Incubate for 20 minutes at 37°C.
- Termination: Lyse cells immediately (specific to your detection kit, e.g., HTRF or ELISA).
- Data Analysis: Plot % Reversal of Agonist Inhibition vs. Log[LY 341495].

Expected Result: LY 341495 should produce a concentration-dependent restoration of cAMP levels with an

near 20 nM.

References

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